Acetophenone, 3',4',5'-trimethoxy-2-morpholino-, hydrobromide is a chemical compound characterized by its unique molecular structure, which includes three methoxy groups at the 3, 4, and 5 positions of the aromatic ring and a morpholino group at the 2-position. The compound has a molecular formula of and a molecular weight of approximately 376.243 g/mol. It is typically encountered as a white to light yellow crystalline powder, with a melting point ranging from 78 to 80 °C and slight solubility in water .
Research indicates that compounds similar to Acetophenone, 3',4',5'-trimethoxy-2-morpholino-, exhibit various biological activities, including:
The synthesis of Acetophenone, 3',4',5'-trimethoxy-2-morpholino-, hydrobromide can be achieved through several methods:
Acetophenone, 3',4',5'-trimethoxy-2-morpholino-, hydrobromide finds applications in various fields:
Studies on interaction profiles suggest that Acetophenone derivatives may interact with specific biological targets:
Several compounds share structural similarities with Acetophenone, 3',4',5'-trimethoxy-2-morpholino-, each exhibiting unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Acetophenone | Simple acetophenone structure | Basic aromatic ketone |
| 3,4-Dimethoxyacetophenone | Two methoxy groups | Enhanced solubility and reactivity |
| 3-Methoxyacetophenone | One methoxy group | Lowered melting point |
| Morpholine-based acetophenones | Morpholine substituent | Increased biological activity |
Acetophenone, 3',4',5'-trimethoxy-2-morpholino-, stands out due to its tri-methoxy substitution pattern combined with the morpholino group, which may enhance both solubility and reactivity compared to simpler acetophenones .
This compound's unique structure allows for diverse applications across pharmaceuticals and agrochemicals while also presenting interesting avenues for biological research.